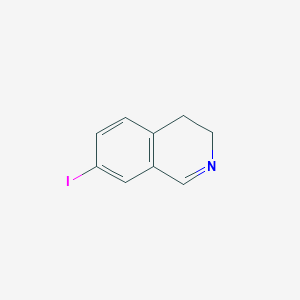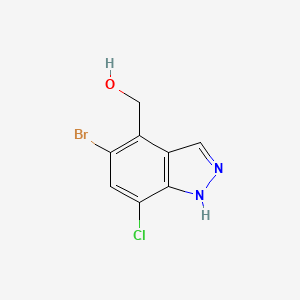
1-(4-Isopropylphenyl)isoquinolin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Isopropylphenyl)isoquinolin-3(2H)-one is an organic compound that belongs to the isoquinolinone family. This compound is characterized by the presence of an isoquinolinone core structure substituted with a 4-isopropylphenyl group. Isoquinolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isopropylphenyl)isoquinolin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropylbenzaldehyde and isoquinoline.
Condensation Reaction: The first step involves the condensation of 4-isopropylbenzaldehyde with isoquinoline in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the isoquinolinone core structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
化学反应分析
Types of Reactions
1-(4-Isopropylphenyl)isoquinolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the isoquinolinone to its corresponding isoquinoline or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the isoquinolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce isoquinoline derivatives.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest that the compound may have anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of 1-(4-Isopropylphenyl)isoquinolin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
1-Phenylisoquinolin-3(2H)-one: Lacks the isopropyl group, resulting in different biological activities and chemical properties.
1-(4-Methylphenyl)isoquinolin-3(2H)-one: Contains a methyl group instead of an isopropyl group, leading to variations in reactivity and potency.
1-(4-Ethylphenyl)isoquinolin-3(2H)-one: Features an ethyl group, which affects its pharmacokinetic and pharmacodynamic profiles.
Uniqueness
1-(4-Isopropylphenyl)isoquinolin-3(2H)-one is unique due to the presence of the isopropyl group, which influences its steric and electronic properties. This substitution can enhance its binding affinity to molecular targets and improve its overall biological activity compared to similar compounds.
属性
CAS 编号 |
61561-65-7 |
|---|---|
分子式 |
C18H17NO |
分子量 |
263.3 g/mol |
IUPAC 名称 |
1-(4-propan-2-ylphenyl)-2H-isoquinolin-3-one |
InChI |
InChI=1S/C18H17NO/c1-12(2)13-7-9-14(10-8-13)18-16-6-4-3-5-15(16)11-17(20)19-18/h3-12H,1-2H3,(H,19,20) |
InChI 键 |
AIVLUEGNIGXVEN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=CC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![3-(Benzo[d][1,3]dioxol-5-yl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B11857846.png)
![2-Iodobenzo[d]oxazol-4-amine](/img/structure/B11857848.png)



